An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-3-fluoronaphthalene
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-3-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(Bromomethyl)-3-fluoronaphthalene (CAS No. 34236-53-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and summarizes the known characteristics of closely related analogs to serve as a valuable resource for researchers.
Core Chemical Properties
| Property | 2-(Bromomethyl)-3-fluoronaphthalene (Predicted/Calculated) | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-6-fluoronaphthalene |
| CAS Number | 34236-53-8 | 939-26-4 | 581-72-6 |
| Molecular Formula | C₁₁H₈BrF | C₁₁H₉Br | C₁₁H₈BrF |
| Molecular Weight | 239.08 g/mol | 221.09 g/mol | 239.08 g/mol |
| Melting Point | Data not available | 51-54 °C[1][2] | 53 °C[3] |
| Boiling Point | Data not available | 213 °C at 100 mmHg[1][2] | 125-130 °C at 2 Torr[3] |
| Appearance | Predicted to be a white to off-white solid | White to cream solid[4] | Data not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, ethyl acetate) and reactive with water. | Soluble in chloroform, reacts with water.[4] | Data not available |
Synthesis and Reactivity
The bromomethyl group on the naphthalene scaffold is a versatile functional handle for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis.
General Reactivity
The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its utility in the synthesis of more complex molecules. Common reactions include:
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Alkylation: Reaction with carbanions or other nucleophilic carbon sources.
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Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols.
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Amine Synthesis: Reaction with primary and secondary amines.
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Esterification: Reaction with carboxylate salts.
The fluorine atom at the 3-position is expected to influence the reactivity of the naphthalene ring through its electron-withdrawing inductive effect, potentially affecting the rates and regioselectivity of further aromatic substitutions.
Experimental Protocols for Related Compounds
While a specific protocol for the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene is not available, methods for synthesizing similar compounds can provide a strong starting point.
Protocol 1: Radical Bromination of 2-Methylnaphthalene
This method is a common approach for the synthesis of 2-(Bromomethyl)naphthalene.
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Reactants: 2-methylnaphthalene, N-bromosuccinimide (NBS), and a radical initiator (e.g., azo-bis-isobutyronitrile, AIBN).
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Solvent: An inert solvent such as carbon tetrachloride or benzene.
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Procedure: A solution of 2-methylnaphthalene in the chosen solvent is treated with NBS and a catalytic amount of AIBN. The mixture is heated under reflux to initiate the radical chain reaction. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats. Upon completion, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol.[5]
Protocol 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene
A multi-step synthesis starting from naphthalene has been reported to yield 2-bromo-3-(bromomethyl)naphthalene.[6][7] This process involves the formation of a cyclopropane intermediate followed by ring-opening with bromine.
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Step 1: Birch Reduction: Naphthalene is reduced to 1,4-dihydronaphthalene.
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Step 2: Dichlorocarbene Addition: The dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to form a dichlorocyclopropane adduct.
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Step 3: Elimination: Treatment with a strong base like potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene.
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Step 4: Brominative Ring Opening: The cyclopropanaphthalene is treated with molecular bromine in a solvent like carbon tetrachloride under reflux to yield 2-bromo-3-(bromomethyl)naphthalene. The product is then purified by recrystallization from a solvent such as dichloromethane.[6]
Spectroscopic Analysis
No specific spectral data for 2-(Bromomethyl)-3-fluoronaphthalene has been found. However, the expected spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of 2-bromo-3-(bromomethyl)naphthalene in CDCl₃ shows a characteristic singlet for the methylene protons (CH₂) at approximately 4.78 ppm, with the aromatic protons appearing in the range of 7.42-8.10 ppm.[6] For 2-(Bromomethyl)-3-fluoronaphthalene, one would expect a similar singlet for the methylene protons and a complex pattern for the aromatic protons, with couplings to the fluorine atom influencing the signals of the adjacent protons.
Potential Biological Activity and Applications in Drug Discovery
Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological profile of 2-(Bromomethyl)-3-fluoronaphthalene is uncharacterized, its structure suggests potential for investigation in several areas. The introduction of fluorine can often enhance metabolic stability and binding affinity of drug candidates.
Naphthalene-based compounds have been explored as:
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Anticancer Agents: Some naphthalene-chalcone hybrids have shown promising anticancer activity.
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Antimicrobial Agents: Certain naphthalene derivatives have demonstrated antibacterial and antifungal properties.
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Enzyme Inhibitors: The naphthalene scaffold has been incorporated into inhibitors of various enzymes, including VEGFR-2.
The reactivity of the bromomethyl group makes 2-(Bromomethyl)-3-fluoronaphthalene a valuable starting material for the synthesis of a library of novel naphthalene derivatives. These new compounds could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of bromomethylnaphthalene derivatives, which could be adapted for the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene.
Caption: A conceptual workflow for the synthesis of 2-(Bromomethyl)-3-fluoronaphthalene.
Application in Medicinal Chemistry
The following diagram outlines the potential utility of 2-(Bromomethyl)-3-fluoronaphthalene as a scaffold in the development of new bioactive molecules.
Caption: A logical flow for utilizing 2-(Bromomethyl)-3-fluoronaphthalene in drug discovery.
Conclusion
2-(Bromomethyl)-3-fluoronaphthalene represents an under-explored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently scarce, the known chemistry of related bromomethylnaphthalenes provides a solid foundation for predicting its reactivity and for designing synthetic routes. The presence of both a reactive bromomethyl group and a fluorine atom makes it an attractive target for the development of novel compounds with potentially enhanced biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of 2-(Bromomethyl)-3-fluoronaphthalene is warranted to unlock its full potential for researchers, scientists, and drug development professionals.
References
- 1. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
